1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide
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Overview
Description
1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
The synthesis of 1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the indole core, followed by the introduction of the ethyl and methyl groups. The final step involves the addition of the pyridinium moiety and the iodide ion. Common reagents used in these reactions include phenylhydrazine hydrochloride, methanesulfonic acid, and various alkylating agents .
Chemical Reactions Analysis
1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridinium moiety.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles for substitution reactions.
Scientific Research Applications
1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the desired biological effect. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide can be compared with other indole derivatives:
Similar Compounds: Indole-3-acetic acid, 5-methoxyindole-3-acetic acid, and 3-indolepropionic acid.
Biological Activity
The compound 1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂I
- Molecular Weight : Approximately 368.25 g/mol
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, including receptors and enzymes. Key areas of interest include:
- Anticancer Activity
- Neuropharmacological Effects
- Antimicrobial Properties
The specific mechanism of action for this compound is not fully elucidated but is hypothesized to involve:
- Receptor Binding : The compound may bind to specific neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, affecting cellular proliferation and survival.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study conducted on a series of indole derivatives showed that modifications at specific positions significantly enhanced anticancer activity. The tested compound exhibited low GI50 values across multiple cancer cell lines, suggesting potent anticancer properties.
Case Study 2: Neuropharmacological Assessment
Research evaluating the effects of similar indole compounds on serotonin receptors revealed that certain substitutions could either enhance or diminish receptor affinity, indicating a structure-dependent effect on neuropharmacological outcomes.
Properties
Molecular Formula |
C20H23IN2 |
---|---|
Molecular Weight |
418.3 g/mol |
IUPAC Name |
1-ethyl-2,5-dimethyl-3-[2-(1-methylpyridin-1-ium-4-yl)ethenyl]indole;iodide |
InChI |
InChI=1S/C20H23N2.HI/c1-5-22-16(3)18(19-14-15(2)6-9-20(19)22)8-7-17-10-12-21(4)13-11-17;/h6-14H,5H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
YTSGLXYOUHRFHT-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)C)C=CC3=CC=[N+](C=C3)C)C.[I-] |
Origin of Product |
United States |
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